4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride
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Overview
Description
4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO4 and a molecular weight of 231.6 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride typically involves the reaction of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process is carefully monitored to maintain the desired quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Similar in structure but lacks the aminomethyl group.
Isophthalic acid (1,3-benzenedicarboxylic acid): Differently positioned carboxylic groups.
Terephthalic acid (1,4-benzenedicarboxylic acid): Carboxylic groups positioned opposite each other.
Uniqueness
4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-(aminomethyl)phthalic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.ClH/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14;/h1-3H,4,10H2,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIXXNUZFBXJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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